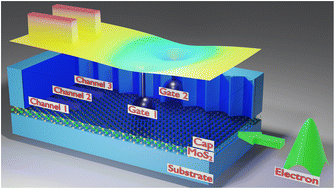Gate-controlled electron quantum interference logic
Nanoscale Pub Date: 2022-09-07 DOI: 10.1039/D2NR04423D
Abstract
Inspired by using the wave nature of electrons for electron quantum optics, we propose a new type of electron quantum interference structure, where single-electron waves are coherently injected into a gate-controlled, two-dimensional waveguide and exit through one or more output channels. The gate-controlled interference effects lead to specific current levels in the output channels, which can be used to realize logic gate operations, e.g., NAND or NOR gates. The operating principle is shown by coherent, dynamic Wigner quantum electron transport simulations. A discussion of classical simulations (Boltzmann) allows to outline the underlying process of interference. Contrary to other electron control approaches used for advanced information processing, no magnetic or photonic mechanisms are involved.


Recommended Literature
- [1] Targeted deposition of ZnO2 on brookite TiO2 nanorods towards high photocatalytic activity†
- [2] The effect of pH on the kinetics of the reaction of iron(II) with hydrogen peroxide in perchlorate media
- [3] Effect of the solvent quality on the structural rearrangement of spherical brushes: coarse-grained models
- [4] Triethylamine-templated nanocalix Ln12 clusters of diacylhydrazone: crystal structures and magnetic properties†
- [5] Correction: Crystallinity-modulated hollow CeO2−x nanorods as free radical scavengers for long-term photostability in organic photovoltaics
- [6] An ultrahighly sensitive and repeatable flexible pressure sensor based on PVDF/PU/MWCNT hierarchical framework-structured aerogels for monitoring human activities†
- [7] Food and drugs
- [8] Rapid and accurate detection of Escherichia coli O157:H7 in beef using microfluidic wax-printed paper-based ELISA
- [9] Contents list
- [10] Gas-chromatographic study of methylstyrenes in the light-oil fraction of coal distillate using selective hydrogenation










